Potassium ethyl carbonate

Description

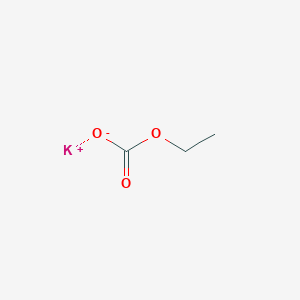

Potassium ethyl carbonate (PEC), a potassium salt of ethyl carbonate, is synthesized via carbonation of potassium hydroxide (KOH) dissolved in ethanol. This process regenerates ethanol during precipitation, as shown in studies on CO₂ capture (Table 2, ). PEC is structurally characterized by the formula K⁺[C₂H₅OCOO⁻], combining the ethyl ester group with a carbonate backbone. Its primary applications include use in carbon capture technologies and as a precursor in specialty chemical syntheses.

Properties

Molecular Formula |

C3H5KO3 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

potassium;ethyl carbonate |

InChI |

InChI=1S/C3H6O3.K/c1-2-6-3(4)5;/h2H2,1H3,(H,4,5);/q;+1/p-1 |

InChI Key |

WVCAATDGXHFREC-UHFFFAOYSA-M |

Canonical SMILES |

CCOC(=O)[O-].[K+] |

Origin of Product |

United States |

Preparation Methods

Direct Synthesis via Ethanol and Carbon Dioxide

Supercritical CO$$_2$$-Mediated Reaction

The most widely studied method involves reacting ethanol with CO$$2$$ in the presence of potassium carbonate (K$$2$$CO$$_3$$) under supercritical conditions (100–120°C, 20–25 bar). The reaction proceeds in two steps:

- Formation of Potassium Ethyl Carbonate (PEC):

$$

\text{K}2\text{CO}3 + \text{C}2\text{H}5\text{OH} + \text{CO}2 \rightarrow 2\text{KHCO}3 + \text{C}2\text{H}5\text{OCOOK}

$$

The intermediate PEC is generated through carboxylation, where CO$$2$$ is sequestered into the ethanol-K$$2$$CO$$_3$$ matrix.

- Alkylation or Acidification:

PEC reacts with alkyl halides (e.g., ethyl iodide) or strong acids to yield diethyl carbonate (DEC) or regenerate K$$2$$CO$$3$$. For example:

$$

\text{C}2\text{H}5\text{OCOOK} + \text{C}2\text{H}5\text{I} \rightarrow (\text{C}2\text{H}5\text{O})_2\text{CO} + \text{KI}

$$

Yields reach 46–51% with phase transfer catalysts (e.g., tetrabutylammonium bromide).

Key Parameters

| Condition | Range | Impact on Yield |

|---|---|---|

| Temperature | 100–120°C | Optimizes CO$$_2$$ solubility |

| Pressure | 20–25 bar | Enhances reaction kinetics |

| Ethanol:K$$2$$CO$$3$$ | 2:1–10:1 (molar) | Higher ratios favor PEC |

| Catalyst Loading | 0.5–1.0 mol% | Reduces side products |

Transesterification of Dimethyl Carbonate

Catalytic Exchange with Ethanol

Dimethyl carbonate (DMC) reacts with ethanol over K$$2$$CO$$3$$-supported catalysts (e.g., KATriz/Al$$2$$O$$3$$) to selectively produce this compound or diethyl carbonate:

$$

\text{CH}3\text{OCOOCH}3 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{OCOOK} + \text{CH}_3\text{OH}

$$

Historical Methods and Alternatives

Potassium Acetate and CO$$_2$$ (Early 20th Century)

An obsolete method involved treating potassium acetate with CO$$2$$ in ethanol, yielding PEC and calcium acetate as a byproduct:

$$

\text{CH}3\text{COOK} + \text{CO}2 + \text{C}2\text{H}5\text{OH} \rightarrow \text{C}2\text{H}5\text{OCOOK} + \text{CH}3\text{COOH}

$$

Industrial-Scale Purification

Mechanistic Insights

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Energy Cost | Scalability |

|---|---|---|---|---|

| Supercritical CO$$_2$$ | 46–51 | 99.3 | High | Industrial |

| Transesterification | 91–99 | 99.5 | Moderate | Pilot-scale |

| Ionic Liquid Catalysis | 35–40 | 98.0 | Low | Lab-scale |

Chemical Reactions Analysis

Types of Reactions: Potassium ethyl carbonate undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with halides to form ethyl esters and potassium halides.

Carboxylation Reactions: It can be used to carboxylate phenols and naphthols, forming hydroxybenzoic and hydroxynaphthoic acids.

Common Reagents and Conditions:

Substitution Reactions: Typically involve halides such as ethyl iodide or ethyl bromide.

Carboxylation Reactions: Often carried out in the presence of carbon dioxide and under specific temperature and pressure conditions.

Major Products:

Substitution Reactions: Ethyl esters and potassium halides.

Carboxylation Reactions: Hydroxybenzoic and hydroxynaphthoic acids.

Scientific Research Applications

Potassium ethyl carbonate is an organic-inorganic carbonate hybrid . It can be generated when synthesizing diethyl carbonate from ethanol and CO2 using potassium carbonate as a base .

Scientific Research Applications

- Synthesis of Diethyl Carbonate (DEC) this compound is an intermediate in synthesizing diethyl carbonate (DEC) from ethanol and CO2 under supercritical conditions, using potassium carbonate as a base . The production of DEC from this compound can be achieved through alkylation with iodoethane in ethanol or with ethanol in an acidic medium for ethanol dehydration .

- Carbon Dioxide Sequestration this compound can be used to sequester CO2 by reacting it with an equimolar amount of ethanol and potassium carbonate, resulting in a hybrid organic-inorganic carbonate .

- Carboxylation Reactions this compound can be utilized in the carboxylation of phenol and its derivatives .

- Reagent for PEC Alkylation this compound (PEC) can be alkylated with iodoethane in ethanol, or with ethanol in an acidic medium for ethanol dehydration . The use of an acid is more advantageous than an alkyl halide, as it is cheaper, less toxic, and requires less effluent treatment .

Mechanism of Action

The mechanism of action of potassium ethyl carbonate involves its ability to act as a nucleophile in substitution reactions and as a carboxylating agent in carboxylation reactions. In substitution reactions, the ethyl carbonate anion attacks the electrophilic carbon of the halide, leading to the formation of ethyl esters. In carboxylation reactions, the compound reacts with carbon dioxide to form carboxylated products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium Methyl Carbonate (PMC)

- Synthesis: PMC is synthesized analogously using methanol instead of ethanol. Post-synthesis, methanol regeneration in PMC is less efficient (Table 2: 0.95% for PMC vs. 0.89% for PEC), suggesting PEC’s superior stability in aqueous solutions .

- Applications: Both PMC and PEC are used in CO₂ capture, but PEC’s higher ethanol regeneration efficiency may favor its use in industrial processes requiring recyclable solvents.

Potassium Carbonate (K₂CO₃)

Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃)

- Alkali Strength: Sodium carbonate is less basic than K₂CO₃ due to smaller cation size, reducing its efficacy in reactions requiring strong bases (e.g., alkylation in ethanol ).

- Solubility : Na₂CO₃ has higher aqueous solubility (21.6 g/100 mL at 20°C) compared to K₂CO₃ (112 g/100 mL), influencing their respective roles in solvent-based syntheses .

Ethyl Methyl Carbonate (EMC)

- Structure and Use : EMC (C₂H₅OCOOCH₃) is a neutral ester used as a solvent or electrolyte in lithium-ion batteries, contrasting with PEC’s ionic nature and application in carbon capture .

- Synthesis: EMC is produced via esterification, while PEC requires alkali-mediated carbonation of ethanol .

Data Tables

Table 2: Reactivity in Alkylation Reactions

Q & A

Q. What are the standard methods for synthesizing potassium ethyl carbonate, and how can its purity be validated experimentally?

this compound is typically synthesized via the reaction of potassium hydroxide (or ethoxide) with ethyl chloroformate or through carboxylation of ethanol under controlled conditions. A validated protocol involves refluxing potassium carbonate with ethyl chloroacetate in dry acetone, followed by extraction and purification steps . To confirm purity, elemental analysis (e.g., EDAX) should show carbon, oxygen, and potassium ratios within 0.5% of theoretical values . Spectroscopic characterization (e.g., IR, NMR) and chromatographic techniques (TLC or HPLC) are critical for verifying structural integrity and absence of byproducts .

Q. How should researchers design experiments to characterize this compound’s reactivity in carboxylation reactions?

Experimental design must include:

- Controlled gas atmospheres (argon, CO₂) to minimize oxidative side reactions .

- Systematic variation of temperature (80–230°C) and pressure (1.2–20 atm) to map reaction kinetics and thermodynamics .

- Regioselectivity analysis using substrates like phenol or naphthols, monitored via GC-MS or NMR to identify positional isomers (e.g., o- vs. p-hydroxybenzoic acid) .

- Validation through reproducibility checks , such as repeating reactions under identical conditions and cross-referencing yields with literature .

Advanced Research Questions

Q. How does the choice of gas atmosphere influence the yield and selectivity of carboxylation reactions mediated by this compound?

In phenol carboxylation, inert atmospheres (argon or CO₂) suppress oxidation, increasing salicylic acid yields from ~25% (in air) to 60–70% . CO₂ at 10 atm enhances carboxylation efficiency by maintaining reagent solubility and stabilizing intermediates. However, pressures >15 atm reduce yields due to competing carbonate decomposition . Advanced studies should correlate gas-phase interactions with reaction pathways using in situ FTIR or mass spectrometry.

Q. What factors determine the regioselectivity of carboxylation in aromatic substrates when using this compound?

Regioselectivity is governed by:

- Temperature : For α-naphthol, carboxylation at 115°C favors the 4-position (94% yield), while 140–190°C shifts to the 2-position (93% yield) .

- Alkali metal identity : Potassium salts favor p-hydroxybenzoic acid formation, whereas sodium salts yield o-isomers, likely due to differences in ionic radius and coordination .

- Substrate electronics : Electron-donating groups (e.g., -NH₂ in m-aminophenol) direct carboxylation to specific positions, validated by DFT calculations .

Q. How can conflicting data on reaction yields under varying conditions be systematically analyzed?

Conflicting results often arise from unaccounted variables (e.g., trace moisture, reagent purity). To resolve discrepancies:

- Perform sensitivity analysis using Design of Experiments (DoE) to rank factors (temperature, pressure, stoichiometry) .

- Compare elemental analysis (e.g., EDAX) of products to rule out impurities .

- Validate methods via interlaboratory studies , ensuring protocols align with published standards (e.g., reflux time, solvent drying) .

Methodological Considerations

Q. What protocols ensure reproducibility in carboxylation reactions using this compound?

- Detailed reaction logs : Document heating rates (e.g., 35°C/hr optimal for phenol carboxylation) and hold times (60 min at 160°C) .

- Standardized workup : Extract products with ether, wash with NaOH to remove unreacted carbonate, and dry organic layers with MgSO₄ .

- Analytical controls : Include internal standards (e.g., dimethyl pimelate) in GC-MS for accurate quantitation .

Q. How can researchers optimize synthetic routes for this compound derivatives in drug development?

- Scale-up protocols : Use autoclaves with pressure-tolerance >20 atm and stirring to ensure homogeneity .

- Green chemistry metrics : Compare atom economy and E-factors with traditional Kolbe-Schmitt methods, emphasizing solvent recovery (e.g., acetone reflux) .

- Biological validation : Test derivatives (e.g., p-aminosalicylic acid) for bioactivity using MIC assays against target pathogens .

Data Presentation and Analysis

Table 1. Optimal Conditions for Phenol Carboxylation with this compound

| Parameter | Optimal Value | Yield (%) | Selectivity (o:p) |

|---|---|---|---|

| Temperature | 200°C | 87.4 | 69.9 : 17.5 |

| Pressure (CO₂) | 10 atm | 87.4 | - |

| Reaction Time | 6 hours | 87.4 | - |

Table 2. Regioselectivity in Naphthol Carboxylation

| Substrate | Temperature | Position | Yield (%) |

|---|---|---|---|

| α-Naphthol | 115°C | 4 | 94.3 |

| α-Naphthol | 190°C | 2 | 93.4 |

| β-Naphthol | 190°C | 3 | 91.4 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.